

# Application Notes and Protocols: Thermal Proteome Profiling with AL-GDa62

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## Compound of Interest

Compound Name: AL-GDa62

Cat. No.: B12421305

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## Introduction

Thermal Proteome Profiling (TPP) is a powerful mass spectrometry-based technique used to identify the cellular targets of small molecules. By measuring changes in the thermal stability of proteins in the presence of a compound, TPP provides insights into drug-target engagement and off-target effects within a complex biological system.<sup>[1]</sup> These application notes provide a detailed overview and experimental protocols for utilizing TPP to investigate the mechanism of action of **AL-GDa62**, a potential synthetic lethal compound for the treatment of cancers with CDH1 mutations.<sup>[1][2]</sup>

**AL-GDa62** has been identified as a promising lead compound that exhibits synthetic lethality in CDH1-deficient cancer cells, such as those found in diffuse gastric and lobular breast cancers.<sup>[1][2]</sup> TPP studies have been instrumental in deconvoluting its mechanism of action by identifying its direct protein targets.

## Principle of Thermal Proteome Profiling

The core principle of TPP is based on the ligand-induced stabilization of target proteins. When a small molecule binds to a protein, it often increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and analyzing the soluble proteome using quantitative mass spectrometry. The temperature at

which half of the protein is denatured is known as the melting temperature ( $T_m$ ). A shift in the  $T_m$  ( $\Delta T_m$ ) upon compound treatment indicates a direct interaction between the compound and the protein.

## Application of TPP in the Study of AL-GDa62

TPP was employed to identify the specific cellular targets of **AL-GDa62** in the context of CDH1-deficient cells. This approach led to the identification of three key proteins that are specifically inhibited by **AL-GDa62**:

- TCOF1 (Treacle ribosome biogenesis factor 1): A nucleolar phosphoprotein involved in ribosome biogenesis and the DNA damage response.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- ARPC5 (Actin Related Protein 2/3 Complex Subunit 5): A component of the Arp2/3 complex, which is crucial for actin nucleation and branching.
- UBC9 (Ubiquitin Conjugating Enzyme E2 I): The sole E2-conjugating enzyme for SUMOylation, a post-translational modification process that regulates numerous cellular processes.

The identification of these targets suggests that **AL-GDa62** exerts its synthetic lethal effect in CDH1-deficient cells by interfering with fundamental cellular processes, including ribosome biogenesis and protein modification through the SUMOylation pathway.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Quantitative Data Summary

The following table summarizes the identified protein targets of **AL-GDa62** from TPP experiments. While the precise melting temperature shifts ( $\Delta T_m$ ) from the original study are not publicly available, a representative format for presenting such data is provided. A positive  $\Delta T_m$  indicates stabilization of the protein upon binding to **AL-GDa62**.

Target Protein	Gene	Function	Predicted $\Delta T_m$ (°C) with AL-GDa62
Treacle ribosome biogenesis factor 1	TCOF1	Ribosome biogenesis, DNA damage response	> 0 (Stabilized)
Actin Related Protein 2/3 Complex Subunit 5	ARPC5	Actin nucleation and branching	> 0 (Stabilized)
Ubiquitin Conjugating Enzyme E2 I	UBC9	SUMOylation E2-conjugating enzyme	> 0 (Stabilized)

## Experimental Protocols

This section provides a detailed, adaptable protocol for performing a TPP experiment to identify the targets of a small molecule like **AL-GDa62** using CDH1-deficient cells (e.g., MCF10A-CDH1-/-).

### Protocol 1: Cell Culture of MCF10A-CDH1-/- Cells

Materials:

- MCF10A-CDH1-/- cells
- DMEM/F-12 medium
- Horse serum
- Epidermal Growth Factor (EGF)
- Hydrocortisone
- Cholera Toxin
- Insulin
- Penicillin-Streptomycin solution

- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- Cell culture flasks and plates
- CO2 incubator (37°C, 5% CO2)

#### Procedure:

- **Complete Growth Medium Preparation:** Prepare DMEM/F-12 medium supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.
- **Cell Thawing and Plating:** Thaw a cryovial of MCF10A-CDH1-/- cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and plate onto a culture flask.
- **Cell Maintenance:** Culture the cells at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.
- **Subculturing:** When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating into new flasks at a 1:4 or 1:5 ratio.

## Protocol 2: Thermal Proteome Profiling (TPP) - Temperature Range Experiment

#### Materials:

- Cultured MCF10A-CDH1-/- cells
- **AL-GDa62** compound (and vehicle control, e.g., DMSO)
- PBS
- Protease and phosphatase inhibitor cocktails

- Dounce homogenizer or sonicator
- Ultracentrifuge
- PCR tubes
- Thermal cycler
- Reagents for protein quantification (e.g., BCA assay)
- Reagents for protein digestion (DTT, iodoacetamide, trypsin)
- Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
- LC-MS/MS system

Procedure:

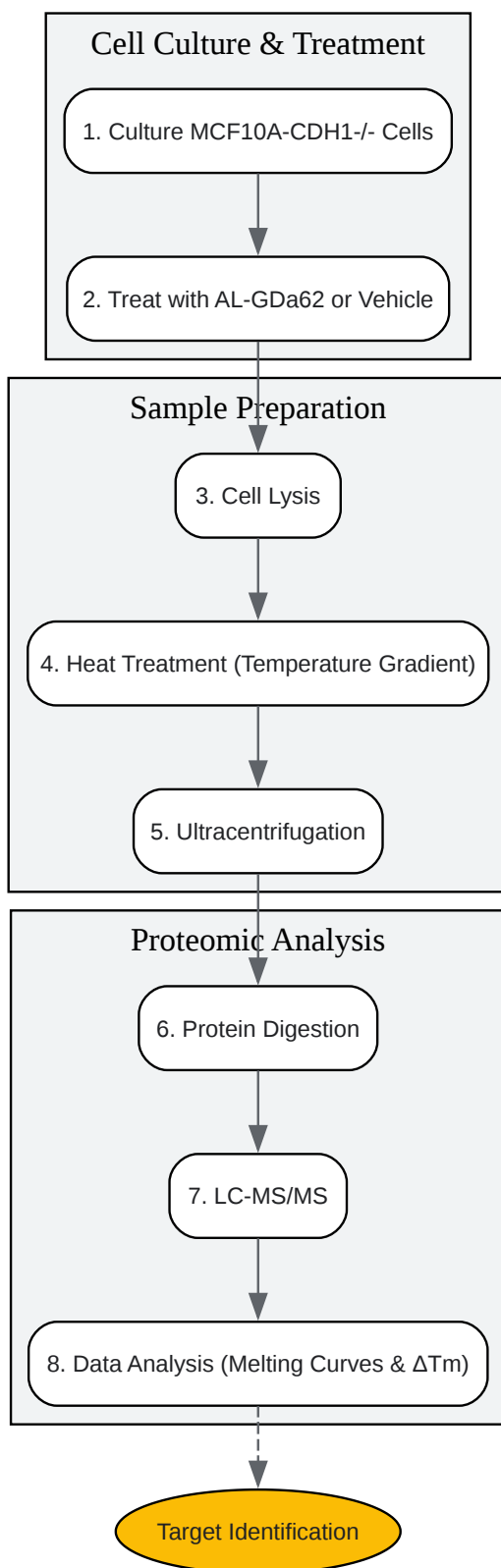
- Cell Treatment:
  - Seed MCF10A-CDH1<sup>-/-</sup> cells and grow to ~80% confluency.
  - Treat one set of cells with the desired concentration of **AL-GDa62** and another set with the vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
- Cell Harvesting and Lysis:
  - Wash the cells with ice-cold PBS.
  - Scrape the cells into ice-cold PBS containing protease and phosphatase inhibitors.
  - Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C).
  - Resuspend the cell pellet in a lysis buffer (e.g., PBS with inhibitors) and lyse the cells using a Dounce homogenizer or sonicator on ice.
  - Clarify the lysate by centrifugation (e.g., 100,000 x g for 30 minutes at 4°C) to remove cell debris. The supernatant is the cell lysate.

- Heat Treatment:
  - Determine the protein concentration of the cell lysate.
  - Aliquot the lysate from both the **AL-GDa62**-treated and vehicle-treated samples into PCR tubes.
  - Use a thermal cycler to heat the aliquots to a range of different temperatures (e.g., 10-12 temperatures ranging from 37°C to 67°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Separation of Soluble and Aggregated Proteins:
  - Transfer the heated lysates to ultracentrifuge tubes.
  - Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the aggregated proteins.
  - Carefully collect the supernatant containing the soluble proteins.
- Protein Digestion and Sample Preparation for Mass Spectrometry:
  - Quantify the protein concentration in the soluble fractions.
  - Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
  - (Optional) Label the resulting peptides with TMT reagents for multiplexed analysis.
  - Clean up the peptides using a solid-phase extraction method (e.g., C18 desalting).
- LC-MS/MS Analysis:
  - Analyze the peptide samples using a high-resolution mass spectrometer.
- Data Analysis:
  - Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

- For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate melting curves for both the **AL-GDa62**-treated and vehicle-treated samples.
- Fit the data to a sigmoidal curve to determine the melting temperature ( $T_m$ ) for each protein under both conditions.
- Calculate the melting temperature shift ( $\Delta T_m = T_m(\text{AL-GDa62}) - T_m(\text{vehicle})$ ).
- Proteins with a significant positive  $\Delta T_m$  are considered direct targets of **AL-GDa62**.

## Visualizations

## Experimental Workflow

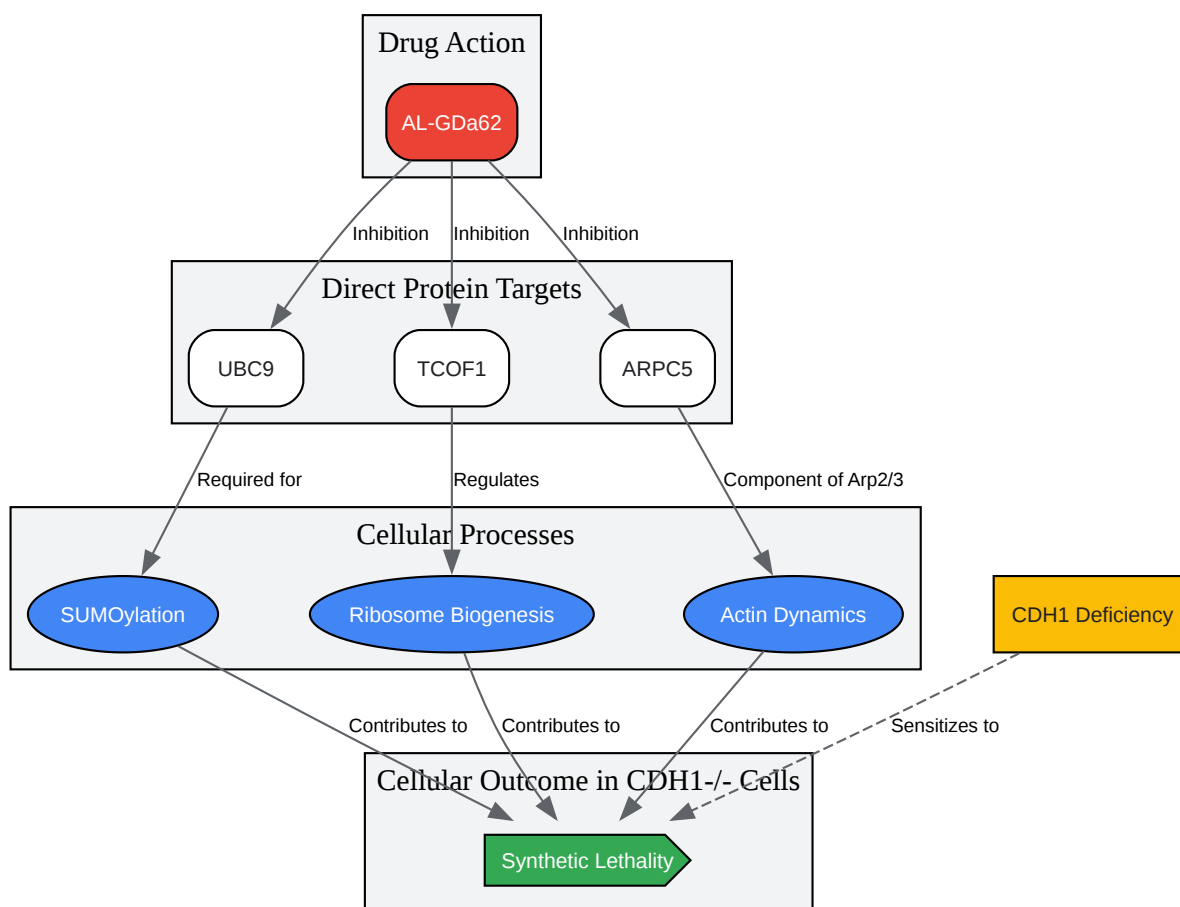


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Caption: Workflow for Thermal Proteome Profiling with **AL-GDa62**.



## Proposed Signaling Pathway of AL-GDa62 Action



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Caption: Proposed mechanism of **AL-GDa62**-induced synthetic lethality.

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